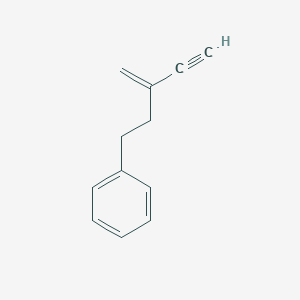
(3-Methylidenepent-4-yn-1-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methylidenepent-4-yn-1-yl)benzene is a chemical compound characterized by the presence of a benzene ring attached to a 3-methylidenepent-4-yn-1-yl group. This compound is of interest due to its unique structure, which combines an aromatic ring with an alkyne and an alkene group, making it a versatile molecule in organic synthesis and various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylidenepent-4-yn-1-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene and a suitable alkyne precursor.
Alkylation: The benzene ring is alkylated using a Friedel-Crafts alkylation reaction to introduce the alkyne group.
Methylidene Introduction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Processes: Utilizing catalysts such as palladium or nickel to facilitate the alkylation and methylidene introduction steps.
Optimized Reaction Conditions: Controlling temperature, pressure, and solvent conditions to maximize yield and purity.
化学反应分析
Types of Reactions
(3-Methylidenepent-4-yn-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are used under mild conditions.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation Products: Epoxides, ketones.
Reduction Products: Alkanes.
Substitution Products: Halogenated derivatives.
科学研究应用
(3-Methylidenepent-4-yn-1-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (3-Methylidenepent-4-yn-1-yl)benzene involves its interaction with molecular targets such as enzymes or receptors. The alkyne and alkene groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The benzene ring provides stability and facilitates binding to specific targets.
相似化合物的比较
Similar Compounds
(3-Methylidenepent-4-yn-1-yl)benzene: Unique due to the combination of alkyne, alkene, and aromatic groups.
Phenylacetylene: Contains an alkyne group attached to a benzene ring but lacks the methylidene group.
Styrene: Contains an alkene group attached to a benzene ring but lacks the alkyne group.
Uniqueness
This compound is unique because it combines the reactivity of both alkyne and alkene groups with the stability of an aromatic ring, making it a versatile compound for various applications.
属性
CAS 编号 |
820964-71-4 |
|---|---|
分子式 |
C12H12 |
分子量 |
156.22 g/mol |
IUPAC 名称 |
3-methylidenepent-4-ynylbenzene |
InChI |
InChI=1S/C12H12/c1-3-11(2)9-10-12-7-5-4-6-8-12/h1,4-8H,2,9-10H2 |
InChI 键 |
GJVYXJOVJHVVSI-UHFFFAOYSA-N |
规范 SMILES |
C=C(CCC1=CC=CC=C1)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3S)-1-[(S)-Benzenesulfinyl]-2-[(propan-2-yl)sulfanyl]hexan-3-ol](/img/structure/B14231096.png)
![[(Phenoxycarbonyl)oxy]acetic acid](/img/structure/B14231099.png)
![N-{2-[2-(Piperidin-1-yl)ethoxy]-9H-fluoren-9-yl}-N'-propan-2-ylurea](/img/structure/B14231107.png)
![Diethyl [3-(4-benzoylphenoxy)propyl]phosphonate](/img/structure/B14231115.png)
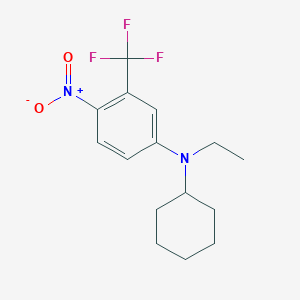
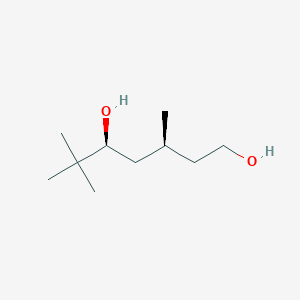
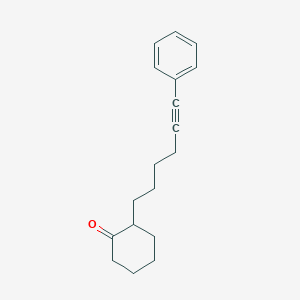
![1-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)-2-methyl-1H-imidazole](/img/structure/B14231152.png)
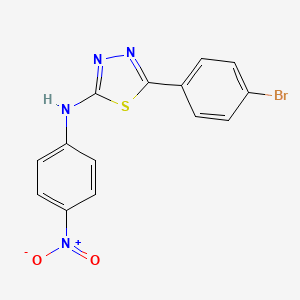
![4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium nitrate](/img/structure/B14231181.png)
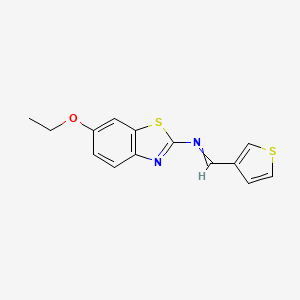
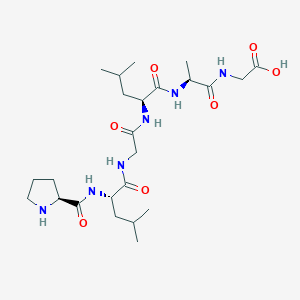
![Ethyl (2S)-2-[(azidocarbonyl)oxy]propanoate](/img/structure/B14231188.png)
